3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
Crystallographic Analysis of Pyrazolo[3,4-b]pyridine Core Framework
The pyrazolo[3,4-b]pyridine core framework represents one of five possible congeners in the pyrazolopyridine family, formed through the fusion of pyrazole and pyridine rings. Crystallographic studies of related pyrazolo[3,4-b]pyridine derivatives have revealed critical structural parameters that define this bicyclic system. The fundamental architecture consists of a six-membered pyridine ring fused to a five-membered pyrazole ring, creating a rigid planar framework that serves as the foundation for substituent attachment.
X-ray crystallographic analysis of structurally related compounds, such as 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, demonstrates that the pyrazolo[3,4-b]pyridine system maintains planarity with root mean square deviations typically ranging from 0.017 to 0.048 angstroms. The bond lengths and angles within this core structure exhibit normal values, with the nitrogen atoms in the pyrazole ring adopting their characteristic sp2 hybridization states. The fusion between the two rings occurs through a shared carbon-carbon bond, creating a stable conjugated system that influences the electronic properties of the entire molecule.
Crystallographic investigations have established that the pyrazolo[3,4-b]pyridine framework can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer, with the 1H-form being generally more stable. The crystal packing of pyrazolo[3,4-b]pyridine derivatives typically involves offset π-π stacking interactions between parallel ring systems, with face-to-face distances commonly observed around 3.449 to 3.910 angstroms. These intermolecular interactions contribute significantly to crystal stability and influence the overall solid-state structure.
Electronic Effects of Bromine and Methoxy Substituents at C3/C4 Positions
The electronic effects of bromine and methoxy substituents positioned at the C3 and C4 positions of the pyrazolo[3,4-b]pyridine core exert profound influences on the molecular properties and reactivity patterns. The bromine substituent at the C3 position introduces significant electron-withdrawing character through both inductive and resonance effects. According to Hammett sigma constants, bromine exhibits σmeta = 0.39 and σpara = 0.23, indicating substantial electron withdrawal that can be quantified through these empirical parameters.
The electron-withdrawing nature of bromine manifests through its high electronegativity (2.96 on the Pauling scale) and the presence of vacant d-orbitals that can participate in back-bonding interactions with the aromatic system. This electronic withdrawal affects the electron density distribution throughout the pyrazolo[3,4-b]pyridine framework, potentially influencing both the nucleophilicity of nitrogen atoms and the reactivity of other positions on the ring system. The inductive effect of bromine (σI = 0.50) demonstrates its capacity to withdraw electron density through sigma bonds, while its resonance parameter indicates moderate π-electron donation capability.
In contrast, the methoxy substituent at the C4 position provides electron-donating character through resonance effects, despite exhibiting mild electron withdrawal through inductive mechanisms. The Hammett constants for methoxy groups show σmeta = 0.12 and σpara = -0.27, reflecting the dual nature of this substituent. The oxygen atom in the methoxy group possesses lone pairs that can participate in resonance interactions with the aromatic system, thereby increasing electron density at specific positions within the ring framework.
The combination of electron-withdrawing bromine and electron-donating methoxy substituents creates a complex electronic environment within the pyrazolo[3,4-b]pyridine system. This electronic asymmetry influences the polarization of the bicyclic framework and affects the reactivity patterns for potential chemical transformations. The opposing electronic effects of these substituents can lead to regioselective reaction behaviors and influence the compound's interactions with other molecular species through electrostatic and orbital interactions.
| Substituent | σmeta | σpara | σI | Electronic Character |
|---|---|---|---|---|
| Bromine | 0.39 | 0.23 | 0.50 | Electron-withdrawing |
| Methoxy | 0.12 | -0.27 | 0.27 | Mixed (inductive withdrawal, resonance donation) |
Conformational Dynamics of N1-Tetrahydropyranyl Protecting Group
The tetrahydropyranyl (tetrahydro-2H-pyran-2-yl) protecting group attached to the N1 position of the pyrazolo[3,4-b]pyridine system exhibits complex conformational dynamics that significantly influence the overall molecular structure and properties. Tetrahydropyran itself adopts a chair conformation as its most stable configuration, with C(s) symmetry representing the lowest energy state in the gas phase. The six-membered ring structure containing five carbon atoms and one oxygen atom provides substantial conformational flexibility while maintaining reasonable stability.
Computational studies utilizing ab initio theory and density functional theory methods have established that tetrahydropyran can adopt multiple conformational states, including chair, half-chair, sofa, twist, and boat conformations. The energy differences between these conformational isomers provide insight into the dynamic behavior of the protecting group. The chair conformation consistently emerges as the global minimum, with the 2,5-twist conformer positioned approximately 5.84 to 6.10 kilocalories per mole higher in energy, while the 1,4-boat conformer exhibits energy differences ranging from 6.23 to 7.16 kilocalories per mole relative to the chair form.
The attachment of the tetrahydropyranyl group to the nitrogen atom of the pyrazolo[3,4-b]pyridine system through a glycosidic-type linkage introduces additional conformational considerations. The rotation around the N-C bond connecting the protecting group to the bicyclic core allows for multiple spatial orientations that can influence both intramolecular interactions and intermolecular packing arrangements. The bulky nature of the tetrahydropyranyl group creates steric constraints that affect the accessibility of the nitrogen atom and influence the overall molecular shape.
Dynamic nuclear magnetic resonance studies of related tetrahydropyranyl-protected compounds reveal that the protecting group undergoes rapid conformational interconversion at room temperature, with the chair-to-chair ring flip representing the primary dynamic process. The energy barrier for this conformational transition typically ranges from 10 to 11 kilocalories per mole, corresponding to rapid exchange on the nuclear magnetic resonance timescale. This conformational mobility has practical implications for the compound's behavior in solution and its interactions with other molecular species.
The tetrahydropyranyl protecting group serves multiple functional roles beyond simple nitrogen protection. Its bulky three-dimensional structure provides steric hindrance that can influence regioselectivity in chemical reactions involving the pyrazolo[3,4-b]pyridine core. Additionally, the oxygen atom within the tetrahydropyran ring can participate in hydrogen bonding interactions, potentially affecting crystal packing arrangements and solution-phase associations. The protecting group's conformational dynamics also contribute to the overall entropy of the molecular system, influencing thermodynamic properties and phase behavior.
Properties
IUPAC Name |
3-bromo-4-methoxy-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-17-8-5-6-14-12-10(8)11(13)15-16(12)9-4-2-3-7-18-9/h5-6,9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWKPZZYGTXTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)N(N=C2Br)C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with the following notable structural components:
- Bromine atom at the 3-position
- Methoxy group at the 4-position
- Tetrahydro-2H-pyran substituent
The molecular formula is with a molecular weight of approximately 312.17 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to conformational changes in proteins, affecting their function and influencing various biochemical pathways. The compound's electrophilic nature due to the bromine atom allows it to participate in nucleophilic substitution reactions, potentially enhancing its biological efficacy .
Antitubercular Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising activity against Mycobacterium tuberculosis. For instance, structural modifications have been shown to enhance efficacy against this pathogen, making it a candidate for further development in antitubercular therapies .
Cancer Research
Compounds similar to this compound have demonstrated anti-tumor properties by inhibiting key kinases involved in cancer progression. For example, derivatives have been tested against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showing significant IC50 values indicative of potent activity .
Case Studies and Research Findings
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships (SAR) is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Modifications to the bromine and methoxy groups can significantly influence the compound's potency and selectivity for various biological targets .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives
Structural and Functional Analogues
Table 1: Key Pyrazolo[3,4-b]pyridine Derivatives and Their Properties
Physicochemical Properties
Predicted properties for the target compound (based on analogs in and ):
- Molecular Weight : ~312.16 g/mol (C₁₂H₁₄BrN₃O₂).
- Density : ~1.68 g/cm³.
- Boiling Point : ~443.7°C.
- pKa : ~6.15 (weakly basic due to pyridine nitrogen).
Comparatively, 3-Bromo-5-fluoro-1-THP-pyrazolo[3,4-b]pyridine () has a lower pKa (-0.33) due to the electron-withdrawing fluorine, highlighting substituent effects on acidity .
Preparation Methods
Key Reactants:
- Arylglyoxals : Variably substituted, including halogenated derivatives, which are well tolerated.
- Pyrazol-5-amines : Substituted with methyl or phenyl groups.
- Aromatic amines : With diverse substituents such as chloro, methyl, or nitro groups.
- Cyclohexane-1,3-diones or 4-hydroxy-6-methyl-2H-pyran-2-one : As the heterocyclic building blocks.
General Procedure:
- Reactants are combined in a suitable solvent, typically acetic acid (HOAc) , which acts as both solvent and promoter.
- The reaction is conducted under microwave irradiation at elevated temperatures (around 110°C).
- The process typically lasts between 25 to 40 minutes for optimal yields.
Reaction Conditions:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Acetic acid (HOAc) |
| Temperature | 110°C |
| Promoter | p-Toluenesulfonic acid (p-TsOH, 1.0 equiv) |
| Reaction Time | 25-40 minutes |
This method has demonstrated high efficiency, with yields often exceeding 70%, and is adaptable to various substituents on the starting materials.
Specific Synthesis of the Target Compound
For the specific compound 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine , the synthesis involves:
- Preparation of key intermediates : Starting from arylglyoxals bearing a bromine substituent and methoxy groups.
- Incorporation of the tetrahydro-2H-pyran-2-yl group : Achieved through the reaction of appropriate cyclic carbonyl compounds such as 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones.
- Cyclization and heterocycle formation : Under microwave conditions with p-TsOH as catalyst, facilitating the formation of the fused heterocyclic core.
Typical Synthetic Route:
Arylglyoxal derivative (with bromine and methoxy groups) + pyrazol-5-amine + aromatic amine + cyclic carbonyl compound → Under microwave irradiation in acetic acid + p-TsOH → Product
The reaction pathway involves initial condensation steps, followed by intramolecular cyclization, ultimately forming the fused pyrazolopyridine ring system with the tetrahydropyran substituent.
Optimization and Yield Data
Note: The yields depend on the substituents and specific reaction conditions but generally range from 55% to over 80%.
Alternative Methods and Variations
- Microwave-assisted synthesis significantly accelerates the reaction and improves yields.
- Use of different promoters such as p-TsOH, CF3COOH, or K2CO3 can influence the reaction pathway and efficiency.
- Substituted arylglyoxals with electron-donating or withdrawing groups are compatible, allowing for structural diversity.
Notes on Reaction Mechanism
The mechanism involves:
- Nucleophilic attack of the pyrazol-5-amine on the glyoxal.
- Cyclization with the aromatic amine.
- Ring closure facilitated by acid catalysis, leading to heterocyclic fusion.
- Incorporation of the tetrahydro-2H-pyran-2-yl group through ring-opening and subsequent cyclization steps.
Q & A
Basic: What are the key synthetic steps and optimization strategies for preparing 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine?
Answer:
The synthesis typically involves:
- Bromination : Reacting a pyrazolo-pyridine precursor with brominating agents (e.g., HBr/H2O2) under controlled temperature (e.g., 110°C for 16 hours) to introduce the bromine substituent. Yields can be improved by optimizing stoichiometry and reaction time .
- THP Protection : Using dihydro-2H-pyran (THP) to protect reactive sites, often via acid-catalyzed etherification. Boc protection (tert-butoxycarbonyl) may also be employed for nitrogen atoms, requiring bases like Et3N and catalysts like DMAP .
- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography or recrystallization (e.g., from ethanol or DCM) to isolate the product.
Advanced: How can contradictory NMR data between synthetic batches be resolved?
Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:
- Residual Solvents : Ensure thorough drying under vacuum.
- Diastereomers : Check for stereochemical impurities using 2D NMR (e.g., NOESY or COSY) to confirm spatial arrangements .
- Dynamic Exchange : Variable-temperature NMR can detect conformational changes (e.g., hindered rotation around the THP group) .
Cross-validate with LC-MS to confirm molecular weight and purity .
Basic: What purification techniques effectively remove by-products in the final synthesis step?
Answer:
- Recrystallization : Use solvent pairs like DCM/hexane or ethanol/water to exploit solubility differences. Evidence shows ethanol recrystallization yields >95% purity for pyrazolo-pyridine derivatives .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates polar by-products.
Advanced: How does the THP group influence stability under acidic/basic conditions?
Answer:
The THP group enhances stability by:
- Acid Resistance : The ether linkage resists hydrolysis under mild acidic conditions, protecting the pyrazole nitrogen.
- Base Sensitivity : Strong bases (e.g., NaOH) may cleave the THP group, requiring careful pH control during deprotection .
Monitor stability via TLC or in-situ IR spectroscopy during reactions.
Advanced: What computational methods predict the bromine substituent's reactivity in cross-coupling?
Answer:
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., bromine's electrophilicity in Suzuki-Miyaura couplings).
- MEP Analysis : Molecular electrostatic potential surfaces predict regioselectivity in palladium-catalyzed reactions .
Validate predictions with experimental coupling efficiency using ligands like XPhos .
Basic: What spectroscopic techniques are critical for characterization?
Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for quaternary carbons and proton environments .
- LC-MS : Confirm molecular ion peaks and detect impurities (e.g., [M+H]+ or [M+Na]+ adducts).
- IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
Advanced: How to mitigate low yields in Suzuki-Miyaura couplings involving this compound?
Answer:
- Catalyst Optimization : Use Pd2(dba)3 with XPhos ligand for efficient aryl bromide activation .
- Solvent Selection : DMF or THF at 100°C improves solubility and reaction kinetics.
- Oxygen Exclusion : Degas solvents and use inert gas (N2/Ar) to prevent catalyst deactivation.
Advanced: How do crystallographic data inform the compound's physicochemical properties?
Answer:
- Hydrogen Bonding : Crystal packing (e.g., N–H⋯O interactions) affects solubility and melting point .
- Conformational Analysis : Dihedral angles between pyrazole and pyran rings influence steric hindrance and reactivity .
Use single-crystal X-ray diffraction to resolve ambiguities in solid-state structure .
Basic: How to scale up synthesis without compromising purity?
Answer:
- Batch Reactors : Maintain temperature uniformity with stirring rates >500 rpm.
- Solvent Volume : Adjust to prevent concentration gradients (e.g., 10:1 solvent:substrate ratio).
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
Advanced: What electronic effects govern regioselective functionalization of the methoxy group?
Answer:
- Electron Donation : The methoxy group activates the para position via resonance, directing electrophiles to C-5 or C-7 positions.
- Steric Effects : THP protection shields the adjacent nitrogen, limiting substitution at C-1.
Validate with Hammett plots or kinetic isotope effects in nitration/halogenation reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
